Methyl 2-hydroxyoctadec-2-enoate
Description
Methyl 2-hydroxyoctadec-2-enoate is a long-chain methyl ester characterized by an 18-carbon backbone (octadecene) with a hydroxyl group (-OH) at the second carbon and a double bond at the C2 position. Its molecular formula is C₁₉H₃₆O₃, and its molecular weight is 312.49 g/mol. This compound combines the hydrophobic nature of a long alkyl chain with the hydrophilic properties of a hydroxyl group, making it amphiphilic.
Properties
CAS No. |
72622-63-0 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 2-hydroxyoctadec-2-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h17,20H,3-16H2,1-2H3 |
InChI Key |
YGHAYJMHWHHEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctadec-2-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous addition of octadecenoic acid and methanol, along with a suitable acid catalyst, under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxyoctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed:
Oxidation: Formation of octadecenoic acid or octadecanone.
Reduction: Formation of methyl 2-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxyoctadec-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and bio-based materials
Mechanism of Action
The mechanism by which methyl 2-hydroxyoctadec-2-enoate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate lipid metabolism by acting on enzymes involved in fatty acid synthesis and degradation. Additionally, its hydroxyl and ester functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Methyl 2-hydroxyoctadec-2-enoate and analogous compounds:
Key Observations :
- Chain Length and Hydrophobicity: this compound’s long C18 chain imparts significant hydrophobicity compared to Methyl 2-hydroxyacetate (C3) and Ethyl 2-methoxybenzoate (aromatic). This property influences solubility, with longer chains being less soluble in polar solvents .
- Functional Group Positioning: The C2 hydroxyl group in this compound facilitates hydrogen bonding, similar to Methyl 2-hydroxyacetate. However, the latter’s shorter chain enhances volatility and water solubility .
- Aromatic vs. Aliphatic Esters: Ethyl 2-methoxybenzoate’s aromatic ring confers UV activity and rigidity, contrasting with the flexibility of aliphatic esters like this compound .
Physical and Chemical Properties
While direct data for this compound is absent, trends can be extrapolated:
Hydrogen Bonding: The hydroxyl group in this compound enables intermolecular hydrogen bonding, a critical factor in crystallization behavior. This aligns with Etter’s graph-set analysis, where hydroxyl-ester interactions dictate molecular packing .
Q & A
Q. What are the standard synthetic routes for Methyl 2-hydroxyoctadec-2-enoate, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves esterification of 2-hydroxyoctadec-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key optimization parameters include:
-
Temperature : 60–80°C to balance reaction rate and side-product formation.
-
Solvent : Toluene or dichloromethane for azeotropic removal of water.
-
Catalyst Loading : 1–5 mol% to minimize decomposition of the unsaturated chain.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol) is critical for isolating the cis/trans isomer. Yield improvements (>80%) are achievable by inert atmosphere (N₂/Ar) to prevent oxidation .- Table 1 : Comparison of Synthetic Methods
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 70 | 75 | 95% |
| Amberlyst-15 | DCM | 40 | 82 | 98% |
| Enzymatic (Lipase) | Solvent-free | 30 | 65 | 90% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the hydroxyl proton (δ 2.5–3.5 ppm, broad), methyl ester (δ 3.6–3.8 ppm, singlet), and olefinic protons (δ 5.3–5.5 ppm, multiplet).
- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and unsaturated carbons (δ 125–130 ppm).
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and hydroxyl O–H stretch (~3450 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 314.28 (C₁₉H₃₆O₃).
- Polarimetry : For enantiomeric purity if synthesized via chiral catalysts .
Advanced Research Questions
Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from disordered solvent molecules or incorrect hydrogen-bonding assignments. Steps include:
Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and SHELXL () for refining hydrogen atom positions.
Hydrogen Bond Analysis : Apply graph-set notation () to classify motifs (e.g., R₂²(8) for dimeric OH···O interactions).
Twinned Data Handling : For SHELXTL users, refine using the TWIN/BASF commands ().
Example: A 2020 study resolved a 0.5 Å discrepancy in C–O bond lengths by re-refining with anisotropic displacement parameters .
Q. What computational strategies predict the hydrogen-bonding behavior of this compound in supramolecular assemblies?
- Methodological Answer :
-
Molecular Dynamics (MD) : Simulate packing using GROMACS with the CHARMM36 force field, focusing on hydroxyl-ester interactions.
-
DFT Calculations : Optimize dimer geometries at the B3LYP/6-311G(d,p) level to quantify interaction energies (e.g., −15 kcal/mol for OH···O bonds).
-
Software Visualization : ORTEP-3 () generates publication-ready thermal ellipsoid plots, highlighting torsional angles in the unsaturated chain.
- Table 2 : Hydrogen-Bonding Parameters (Theoretical vs. Experimental)
| Parameter | DFT (Gas Phase) | X-Ray Data |
|---|---|---|
| O···O Distance | 2.72 Å | 2.68 Å |
| ∠O–H···O | 165° | 158° |
Methodological Guidance
Q. How should researchers design systematic reviews on the biological activity of this compound?
- Answer : Follow COSMOS-E guidelines ():
- Protocol Registration : Define inclusion criteria (e.g., in vitro cytotoxicity assays, IC₅₀ values).
- Statistical Heterogeneity : Use I² tests to assess variability across studies. Combine case-control and cohort data only if heterogeneity <50%.
- Risk of Bias : Apply ROBINS-I tool to evaluate confounding factors in cell-based studies .
Q. What safety protocols are critical when handling this compound in lab settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
